

A Guide to Fumonisin B1 Certified Reference Materials for Method Validation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: F-B1

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. Certified Reference Materials (CRMs) are the cornerstone of method validation, ensuring the quality and comparability of results. This guide provides a comparative overview of commercially available Fumonisin B1 CRMs, essential for laboratories conducting mycotoxin analysis.

Fumonisin B1, a mycotoxin produced by *Fusarium* species, is a common contaminant in maize and other cereals, posing a health risk to humans and animals. Accurate quantification of Fumonisin B1 is crucial for food safety and toxicological studies. This guide details the key characteristics of Fumonisin B1 CRMs from various suppliers, presents a general workflow for their use in method validation, and outlines the hierarchy of reference materials.

Comparison of Fumonisin B1 Certified Reference Materials

The selection of an appropriate CRM is critical for the validation of analytical methods. Key parameters to consider include the form of the CRM (solid, solution, or matrix), the certified concentration and its associated uncertainty, and the purity of the material. The following table summarizes the specifications of Fumonisin B1 CRMs from prominent suppliers.

Supplier	Product Name/Number	Form	Certified Concentration	Uncertainty	Purity	Matrix	Solvent	Storage
Romer Labs	Biopure TM Fumonisin B1	Solid	-	-	-	-	-	Contact supplier
LGC Standards	Check sample Fumonisin B1, B2 and B3 in maize	Solid (Maize)	270 µg/kg (Fumonisin B1)	± 110 µg/kg	-	Maize	-	-18 to -20°C[1]
Cayman Chemical	Fumonisin B1 (Item No. 62580)	Crystalline Solid	-	-	≥95% [2]	-	-	-20°C[2]
Trilogy Analytical Laboratory	250ug/mL Fumonisin B1, 125ug/mL Fumonisin B2 and 62.5ug/mL Fumonisin B3	Liquid	250 µg/mL (Fumonisin B1)	-	-	-	Acetonitrile	≤ 8°C[3]

Trilogy Analytical Laboratory	Fumonisin in Corn Quality Control Material	Solid (Corn)	Various (e.g., 7.7 ppm, 4.9 ppm)	-	-	Corn	-	≤ 8°C[4]
Sigma-Aldrich	Fumonisin B1 from Fusarium moniliforme (F1147)	Solid	-	-	-	-	-	2-8 °C

Note: "-" indicates that the information was not readily available in the provided search results. Users are advised to consult the suppliers' websites and Certificates of Analysis for the most current and complete data.

Experimental Protocol: General Workflow for Method Validation using CRMs

The validation of an analytical method for Fumonisin B1 quantification typically involves the following steps:

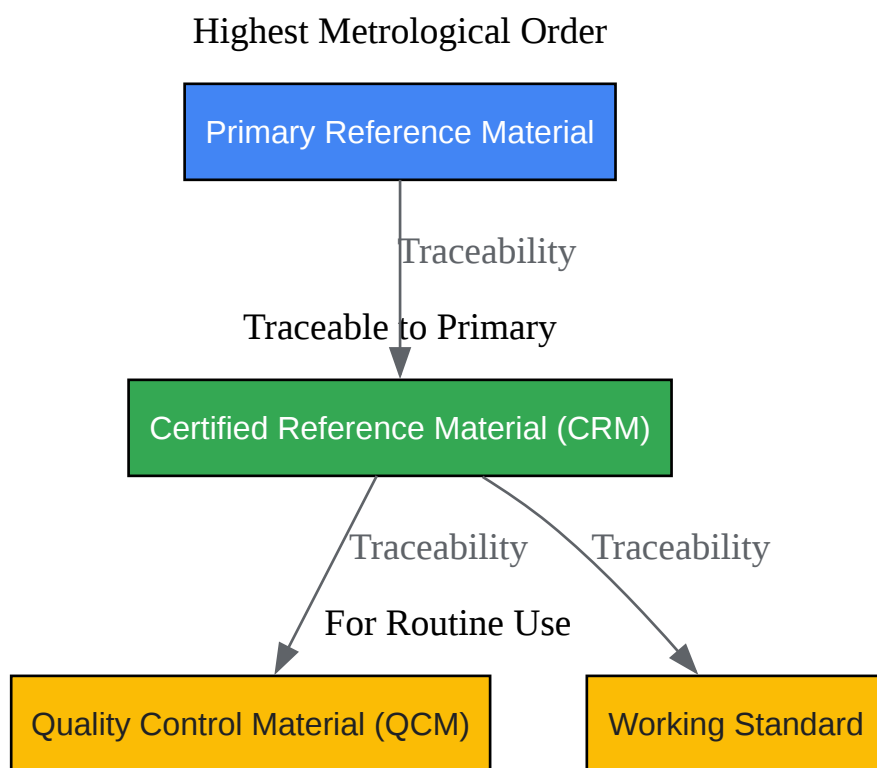
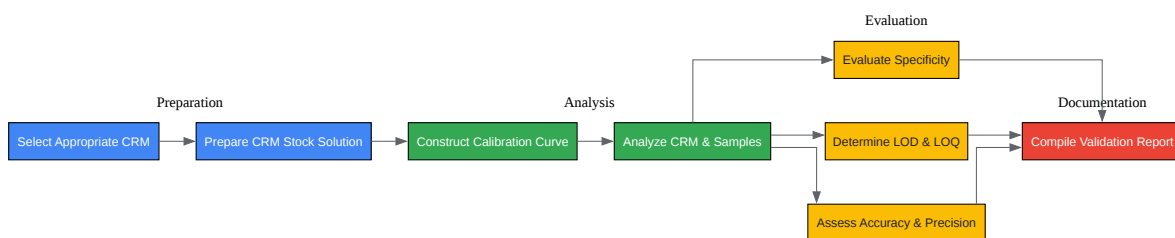
- **CRM Preparation:** The CRM is prepared according to the supplier's instructions. For solid CRMs, this may involve dissolution in a suitable solvent to create a stock solution of known concentration. Liquid CRMs may be used directly or diluted as required. Matrix CRMs are typically extracted using the analytical method being validated.
- **Calibration Curve:** A calibration curve is constructed using a series of dilutions of the CRM stock solution. This curve establishes the relationship between the analytical signal and the concentration of Fumonisin B1.

- **Accuracy/Trueness:** The accuracy of the method is assessed by analyzing a CRM with a known concentration and comparing the measured value to the certified value. The recovery is calculated as a percentage of the certified value.
- **Precision:** Precision is evaluated by repeatedly analyzing the CRM to determine the repeatability (within-day variability) and intermediate precision (between-day variability) of the method. Results are typically expressed as the relative standard deviation (RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ are determined by analyzing samples with decreasing concentrations of the CRM to establish the lowest concentration that can be reliably detected and quantified, respectively.
- **Specificity/Selectivity:** The ability of the method to differentiate Fumonisin B1 from other components in the sample matrix is assessed. This can be evaluated by analyzing blank matrix samples and samples spiked with potential interferents.
- **Documentation:** All experimental procedures, data, and results are thoroughly documented in a validation report. This report should include the Certificate of Analysis for the CRM used.

Some suppliers, like Trilogy Analytical Laboratory, state that their analytical standards are prepared under the scope of accreditation in their ISO/IEC 17025:2017 accredited laboratory and use methodologies such as spectrophotometry, HPLC, and/or LC-MS/MS for value assignment.[3] LGC Standards indicates that the indicative values for their Fumonisin B1 CRM are traceable to gravimetrically prepared calibrants used for the external calibration of an HPLC-MS/MS method.[1]

Visualizing the Workflow and Hierarchy of Reference Materials

To better illustrate the processes involved in method validation and the classification of reference materials, the following diagrams are provided.



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- To cite this document: BenchChem. [A Guide to Fumonisin B1 Certified Reference Materials for Method Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192689#fumonisin-b1-certified-reference-materials-for-method-validation]

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